Silicon(4+)

Semiconductor Fabrication Ion Implantation Gate Oxide Engineering

Silicon(4+) (CAS 22537-24-2) is a monoatomic tetracation of silicon with the chemical formula Si⁴⁺. As a high-charge state (+4) of silicon, it represents the fully ionized form of the silicon atom, corresponding to the complete removal of four valence electrons.

Molecular Formula Si+4
Molecular Weight 28.085 g/mol
CAS No. 22537-24-2
Cat. No. B1231638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon(4+)
CAS22537-24-2
Molecular FormulaSi+4
Molecular Weight28.085 g/mol
Structural Identifiers
SMILES[Si+4]
InChIInChI=1S/Si/q+4
InChIKeyRWMKKWXZFRMVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silicon(4+) CAS 22537-24-2: Ion Implantation and TCO Procurement Guide for Semiconductor and Photovoltaic Applications


Silicon(4+) (CAS 22537-24-2) is a monoatomic tetracation of silicon with the chemical formula Si⁴⁺ [1]. As a high-charge state (+4) of silicon, it represents the fully ionized form of the silicon atom, corresponding to the complete removal of four valence electrons [2]. This species is distinct from neutral atomic silicon (Si⁰) and lower charge states (Si¹⁺, Si²⁺, Si³⁺) in its electronic structure, chemical reactivity, and its behavior in plasma, implantation, and solid-state environments. Silicon(4+) is primarily encountered and utilized in ion implantation processes, as a dopant ion in transparent conductive oxides (TCOs), and as a key component in silicate mineral structures [3].

Why Generic Substitution Fails for Silicon(4+) CAS 22537-24-2: Charge State, Reactivity, and Performance Differentiation


Generic substitution of silicon(4+) with other silicon-based precursors, lower silicon charge states, or alternative group IV ions is scientifically and operationally unsound. The specific +4 oxidation state and the resulting electronic configuration of Si⁴⁺ confer unique properties in ion-solid interactions, doping efficiency, and material modification [1]. For instance, in ion implantation, the use of Si⁴⁺ versus Ge⁴⁺ directly impacts the amorphous layer formation kinetics and subsequent gate oxide growth rates, as documented in semiconductor fabrication patents [2]. Similarly, in transparent conductive oxide (TCO) films, the Si⁴⁺ ionized state provides a specific donor electron contribution that cannot be replicated by Si²⁺ or Si¹⁺ states, which act as scattering centers and degrade performance [3]. The following sections provide quantitative evidence of these critical differentiators.

Quantitative Evidence for Silicon(4+) CAS 22537-24-2: Performance Data vs. Comparators in Semiconductor and Materials Science


Silicon(4+) vs. Germanium(4+) Ion Implantation: Differentiated Amorphization and Gate Oxide Growth in Dual-Thickness Fabrication

In a patented method for forming dual-thickness gate oxide layers, both Si⁴⁺ and Ge⁴⁺ are identified as suitable amorphizing ions. The process involves implanting either Si⁴⁺ or Ge⁴⁺ ions to create an amorphous layer that subsequently oxidizes at an accelerated rate. This results in a gate oxide that is approximately twice as thick as a non-implanted region, with a final thickness difference of about 70 Å (e.g., one oxide at 70 Å and the other at 140 Å) [1]. While both ions achieve the same functional outcome in this specific application, the selection between Si⁴⁺ and Ge⁴⁺ is critical based on process integration concerns: Ge⁴⁺ implantation may introduce unwanted Ge contamination or alter the electronic properties of the silicon substrate, whereas Si⁴⁺ is isoelectronic and inherently compatible with the silicon lattice, minimizing potential defect states and dopant cross-contamination [1].

Semiconductor Fabrication Ion Implantation Gate Oxide Engineering

Si⁴⁺ Donor States in ZnO:Si Films: Superior Charge Carrier Density and Mobility vs. Si²⁺/Si¹⁺ and Undoped ZnO

In ZnO:Si (SZO) thin films, the Si⁴⁺ ionized state acts as a highly efficient donor, providing two free electrons per atom upon substitutional doping of Zn²⁺ sites [1]. Optimal dopant incorporation of ~1.6 ± 0.07 at.% Si yields a minimal resistivity of ρ ~7.16 × 10⁻⁵ Ωcm, corresponding to a peak mobility of μ_max ~85 V⁻¹ cm² s⁻¹ and a maximum carrier density of n_e ~1.0 × 10²¹ cm⁻³ [1]. In stark contrast, the formation of Si²⁺ and Si¹⁺ states, which occur at higher dopant concentrations or in interstitial sites, are not electronically active and act as scattering centers that degrade mobility [1]. The figure of merit (FoM) for these optimized SZO films is Φ ~9.7 × 10⁻² Ω⁻¹, demonstrating excellent TCO characteristics at a low growth temperature of ~150 °C [1].

Transparent Conductive Oxide Solar Cell Doping Efficiency

Thermodynamic Baseline: Enthalpy of Formation of Gaseous Si⁴⁺ vs. Ge⁴⁺ and Sn⁴⁺

The standard enthalpy of formation (ΔfH°(298.15 K)) for gaseous silicon(4+) is 10404.08 ± 0.56 kJ/mol, representing the energy required to form the tetracation from its constituent elements in their standard states [1]. This extremely high positive value reflects the enormous energy required to remove four electrons from a silicon atom. For comparison, the enthalpy of formation for germanium(4+) (Ge⁴⁺) in the gas phase is 10328.8 kJ/mol, while for tin(4+) (Sn⁴⁺) it is 9320 kJ/mol [2]. This quantitative trend demonstrates the decreasing stability of the +4 oxidation state moving down Group 14, a result of the inert pair effect [2].

Thermochemistry Group IV Ions Ion Energetics

Si⁴⁺ in XPS Analysis: Differentiated Binding Energy Shift for Precise Oxide Layer Quantification

In X-ray photoelectron spectroscopy (XPS) of the SiO₂/Si system, the Si 2p core-level binding energy for silicon in the +4 oxidation state (Si⁴⁺) is chemically shifted by approximately 3.5 to 4.8 eV to a higher binding energy relative to the elemental silicon (Si⁰) substrate signal [1][2]. Specifically, for thermally grown SiO₂ layers on Si (100) with thicknesses between 1 and 7 nm, the Si 2p binding energy difference between Si⁴⁺ and Si⁰ ranges from 3.2 eV to 4.8 eV, and this difference is influenced by external bias during measurement [1]. This distinct and well-characterized shift allows for unambiguous differentiation and quantification of Si⁴⁺ from lower oxidation states such as Si³⁺ (shift ~2.5 eV), Si²⁺ (shift ~1.75 eV), and Si¹⁺ (shift ~0.95 eV) [2].

X-ray Photoelectron Spectroscopy Surface Analysis Semiconductor Metrology

Proven Application Scenarios for Silicon(4+) CAS 22537-24-2: From Semiconductor Patterning to High-Efficiency Photovoltaics


Semiconductor Front-End-of-Line (FEOL) Patterning: Dual-Thickness Gate Oxide Formation via Si⁴⁺ Ion Implantation

Si⁴⁺ ion implantation is a proven method for creating amorphous silicon regions that oxidize faster than crystalline silicon, enabling the fabrication of dual-thickness gate oxides in advanced CMOS devices [1]. This approach replaces more complex and defect-prone wet etch-back processes, offering improved process control and yield. The selection of Si⁴⁺ over alternative amorphizing species like Ge⁴⁺ is based on its inherent compatibility with the silicon substrate, eliminating the risk of foreign atom contamination and associated electrical defects [1].

Photovoltaic Device Fabrication: High-Performance Transparent Conductive Oxide (TCO) Layers for Silicon Heterojunction Solar Cells

Silicon-doped zinc oxide (ZnO:Si) thin films, where Si is incorporated in the Si⁴⁺ oxidation state, serve as a superior transparent conductive oxide (TCO) material for silicon heterojunction solar cells [2]. The Si⁴⁺ ionized state provides two free electrons per dopant atom, leading to optimal electrical properties: a minimal resistivity of ~7.16 × 10⁻⁵ Ωcm, a high carrier density of ~1.0 × 10²¹ cm⁻³, and a high mobility of ~85 V⁻¹ cm² s⁻¹ [2]. n-SZO/p-Si heterojunction solar cells utilizing this optimized TCO layer have demonstrated a conversion efficiency of 4.34% [2].

Analytical Metrology: Quantitative XPS Analysis of Ultrathin Gate Oxides and Silicon Oxide Interfaces

The well-defined Si 2p core-level binding energy shift of Si⁴⁺ (3.2 to 4.8 eV relative to Si⁰) is the cornerstone of quantitative X-ray photoelectron spectroscopy (XPS) for measuring the thickness and chemical state of silicon dioxide layers [3]. This method is an industry standard for non-destructive metrology in semiconductor manufacturing, allowing for precise monitoring of gate oxide quality, interfacial suboxide formation, and the effectiveness of surface treatments [3]. The distinct peak position of Si⁴⁺ enables its clear separation from lower silicon oxidation states (Si³⁺, Si²⁺, Si¹⁺) and the elemental silicon substrate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silicon(4+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.